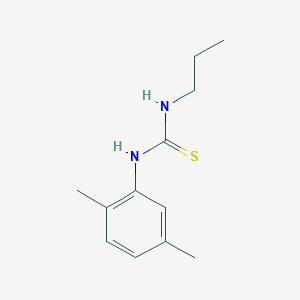
5-methyl-1-phenyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-methyl-1-phenyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide and related compounds typically involves multistep synthetic routes that may include cyclization reactions, N-alkylation, and functional group transformations. One approach might involve the initial formation of a triazole ring followed by subsequent modifications to introduce the methyl, phenyl, and tetrahydrofuranyl groups at the appropriate positions. For example, the synthesis of similar triazole derivatives has been reported through the cyclization of azides and alkynes, a method known as the click reaction, which could be adapted for the synthesis of the compound (Pokhodylo, Matiychuk, & Obushak, 2009).
Molecular Structure Analysis
The molecular structure of 5-methyl-1-phenyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide can be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These techniques can provide detailed information about the arrangement of atoms within the molecule, the geometry of the triazole core, and the conformation of the substituent groups. The crystal structure of a related compound, 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, was determined using single-crystal X-Ray diffraction, illustrating the potential for detailed structural analysis (L'abbé et al., 2010).
Chemical Reactions and Properties
Triazole derivatives, including 5-methyl-1-phenyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide, can participate in various chemical reactions due to the reactive nature of the triazole ring and the functional groups attached to it. These reactions may include nucleophilic substitution, cycloaddition, and rearrangement reactions, allowing for further chemical modifications and the synthesis of more complex molecules. The Dimroth rearrangement is one such reaction observed in triazole chemistry, where a triazole derivative undergoes structural reorganization under certain conditions (Sutherland & Tennant, 1971).
Propriétés
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-14(15(20)16-10-13-8-5-9-21-13)17-18-19(11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIAGEBDCGVIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4738513.png)
![3,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4738521.png)
![methyl {5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4738529.png)

![3-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4738554.png)
![5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4738564.png)
![1-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4738575.png)


![2-{[2-(4-morpholinylcarbonyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4738601.png)
![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738604.png)
![1-benzyl-4-[(3-chlorobenzyl)sulfonyl]piperazine](/img/structure/B4738612.png)
![N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4738625.png)
